Glyceryl 1,2-isodistearate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying; Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
Properties
CAS No. |
68958-48-5 |
|---|---|
Molecular Formula |
C39H76O5 |
Molecular Weight |
625 g/mol |
IUPAC Name |
[3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |
InChI Key |
CMPDPBDUZTUXAD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |
Other CAS No. |
286430-02-2 68958-48-5 |
Synonyms |
glycerin isostearic acid di-ester glyceryl di-isostearate |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of Glyceryl 1,2 Isodistearate
Enzymatic Synthesis and Biocatalysis for Glyceryl 1,2-isodistearate
The use of enzymes, particularly lipases, in the synthesis of structured lipids like this compound offers a green and highly selective alternative to traditional chemical methods. Biocatalysis operates under milder reaction conditions, reducing energy consumption and the formation of unwanted by-products. ocl-journal.org
This compound is a diacylglycerol (DAG) that can be synthesized enzymatically through two primary pathways: direct esterification and transesterification. masterorganicchemistry.com
Esterification: This pathway involves the direct reaction between glycerol (B35011) and two molecules of isostearic acid, catalyzed by a lipase (B570770). The reaction produces water as a by-product, which must typically be removed to shift the equilibrium towards the product and achieve high conversion rates. medcraveonline.com The process can be challenging due to the poor miscibility of the polar glycerol and the non-polar isostearic acid. medcraveonline.comnewswise.com
Transesterification (Glycerolysis): An alternative route is the transesterification of a triacylglycerol with glycerol, a reaction also known as glycerolysis. newswise.combeilstein-journals.org If a tri-isostearate molecule is used, a 1,3-specific lipase can catalyze its reaction with glycerol to form mono- and diacylglycerols. This method can sometimes be more efficient than direct esterification. Another transesterification approach involves reacting glycerol with an isostearic acid ester, such as a methyl or ethyl ester, which can lead to higher yields. frontiersin.org
Commonly used lipases for diacylglycerol synthesis include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Thermomyces lanuginosa (Lipozyme TL IM). frontiersin.orgresearchgate.net These enzymes are valued for their activity, stability, and, crucially, their regioselectivity, which is the ability to catalyze reactions at specific positions on the glycerol backbone. nih.gov
The success of enzymatic synthesis hinges on the substrate specificity of the lipase. Lipases exhibit three main types of specificity: substrate specificity (preference for certain fatty acids), regioselectivity (preference for the sn-1, sn-2, or sn-3 positions of glycerol), and stereospecificity. researchgate.net
Most commercially available lipases, such as those from Rhizomucor miehei and Aspergillus niger, are sn-1,3-regiospecific. nih.govtandfonline.com This means they preferentially catalyze esterification or transesterification at the outer (sn-1 and sn-3) positions of the glycerol molecule, leading primarily to the synthesis of 1,3-diacylglycerols. The synthesis of the 1,2-isomer, such as this compound, is therefore more complex and often relies on acyl migration from a 1,3-DAG intermediate or the use of non-specific lipases.
To overcome these limitations, protein engineering techniques are employed to alter and improve the natural properties of lipases. ocl-journal.org Rational design and directed evolution are two key strategies used to create biocatalysts with desired characteristics. mdpi.comresearchgate.net For instance, researchers have successfully engineered the mono- and diacylglycerol lipase SMG1 from Malassezia globose to improve its thermostability and catalytic efficiency for DAG synthesis. mdpi.comresearchgate.net Such engineering efforts can potentially be directed to:
Enhance affinity for branched-chain fatty acids: Modifying the enzyme's active site, particularly the acyl-binding cleft, to better accommodate the bulky structure of isostearic acid. researchgate.net
Alter regioselectivity: Engineering the enzyme to favor esterification at the sn-2 position or to catalyze the synthesis of 1,2-diacylglycerols directly.
The rate of enzymatic synthesis of diacylglycerols is influenced by several factors, including temperature, substrate molar ratio, enzyme loading, and the presence of water. acs.orgnih.gov The kinetics of lipase-catalyzed reactions involving two substrates, like glycerol and a fatty acid, are often described by a Ping-Pong Bi-Bi mechanism, which may include terms for substrate inhibition. acs.org
A significant challenge in these bioreactor systems is mass transfer limitation. iiste.orgiitb.ac.in This arises from the physical properties of the substrates and the reaction environment:
Immiscibility: Glycerol is highly polar and hydrophilic, while isostearic acid is non-polar and hydrophobic. This leads to a two-phase system where the reaction can only occur at the interface, severely limiting the contact between the enzyme and substrates. newswise.comiiste.org
High Viscosity: Glycerol is a highly viscous liquid, which impedes efficient mixing and diffusion of substrates to the enzyme's active site. rjpbcs.com This can be particularly problematic in solvent-free systems.
Enzyme Inhibition: High concentrations of glycerol can coat the immobilized enzyme, blocking substrate access to the active sites. frontiersin.org
Studies have shown that external mass transport limitations can be identified and mitigated by varying the agitation speed; if the reaction rate does not change with increased stirring, external mass transfer is not the rate-limiting step. acs.org However, internal mass transfer limitations within the pores of an immobilized enzyme carrier can still persist.
Table 1: Factors Affecting Reaction Kinetics in Enzymatic DAG Synthesis
| Parameter | Effect on Reaction | Research Findings/Observations | Citation |
|---|---|---|---|
| Temperature | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. | In one study, increasing temperature from 90°C to 100°C dramatically increased glycerol conversion and product yield. | acs.org |
| Substrate Molar Ratio | Affects equilibrium position and product distribution (mono-, di-, triglycerides). | An excess of glycerol is often used to favor mono- and diacylglycerol formation and minimize triacylglycerol synthesis. | acs.orgnih.gov |
| Enzyme Loading | Higher loading generally increases the initial reaction rate. | A study on GDO synthesis found an optimal enzyme load of 0.15 g to achieve high conversion and selectivity. | acs.org |
| Water Content | A small amount of water is essential for lipase activity, but excess water promotes the reverse reaction (hydrolysis). | Optimal water content for Candida rugosa lipase was found to be 5%, while for porcine pancreas lipase it was 1%. | researchgate.net |
| Agitation Speed | Affects external mass transfer by improving mixing. | In some systems, stirrer speeds from 400 to 1000 rpm had no effect on the reaction rate, indicating the absence of external mass transfer limitations under those conditions. | acs.org |
To address the challenges of substrate immiscibility and high viscosity, solvent engineering is a commonly applied strategy. researchgate.net The choice of solvent is critical, as it must solubilize both glycerol and the fatty acid while maintaining the enzyme's stability and activity. nih.gov
Polar, water-miscible organic solvents are often preferred. Tert-butanol (B103910) is a frequently cited solvent for lipase-catalyzed esterification because it can dissolve glycerol and does not typically strip the essential water layer from the enzyme, which is necessary for its catalytic function. newswise.comacs.org Other solvents like acetone (B3395972) and hexane (B92381) have also been investigated. researchgate.netresearchgate.net Studies have shown that blended solvent systems, such as a mixture of tert-butanol and acetone, can offer superior performance by optimizing polarity and viscosity, leading to higher yields and selectivity for diacylglycerols. acs.orgacs.org
The use of a solvent offers several advantages:
Creates a homogeneous reaction phase, eliminating interfacial mass transfer limitations. medcraveonline.com
Reduces the viscosity of the reaction medium, improving mixing and diffusion. researchgate.net
Can prevent enzyme inhibition by high substrate concentrations.
However, the use of organic solvents introduces downstream costs for solvent separation and recycling and raises environmental concerns, which is why solvent-free synthesis remains an attractive, albeit challenging, goal. frontiersin.orgnih.gov
Table 2: Influence of Different Solvents on Diacylglycerol (DAG) Synthesis
| Solvent System | Key Properties & Effects | Example Outcome | Citation |
|---|---|---|---|
| Solvent-Free | Environmentally friendly, high substrate concentration. Suffers from high viscosity and mass transfer limitations. | High viscosity can reduce lipase activity, selectivity, and recycling efficiency. | nih.gov |
| ***Tert*-butanol** | Polar; effectively dissolves glycerol. Generally preserves lipase activity. | A study synthesizing glyceryl monoundecylenate achieved 93% conversion in tert-butyl alcohol. | nih.gov |
| Acetone | Polar; reduces viscosity. | Can be effective, but some lipases show lower activity compared to in tert-butanol. | newswise.comacs.org |
| ***Tert*-butanol/Acetone Blend** | Optimized polarity and viscosity. | A 70:30 (v/v) acetone/tert-butanol mixture gave 73% conversion and 77% selectivity for glycerol dioleates. | acs.org |
| Hexane/Iso-octane | Non-polar; dissolves fatty acids well but not glycerol. Creates a two-phase system. | Found to be useful organic solvents for glyceride synthesis with Candida rugosa lipase. | researchgate.net |
Reaction Kinetics and Mass Transfer Limitations in Bioreactor Systems
Stereochemical Control and Isomerism in this compound Synthesis
Glycerol is a prochiral molecule, meaning it is not chiral itself but can become chiral upon substitution, such as through esterification. When two different groups are attached to the sn-1 and sn-3 positions, the sn-2 carbon becomes a stereocenter. In this compound, the sn-2 carbon is a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-Glyceryl 1,2-isodistearate and (S)-Glyceryl 1,2-isodistearate. The stereochemical configuration of the glycerol backbone can be a critical determinant for the molecule's biological function and physical properties. nih.gov
Producing a single, defined stereoisomer of this compound requires an enantioselective synthetic strategy. Standard chemical or enzymatic synthesis without chiral control will typically produce a racemic mixture (a 1:1 ratio of the R and S enantiomers). rsc.org Two primary strategies for achieving enantioselectivity are the kinetic resolution of a racemic mixture and the asymmetric desymmetrization of glycerol.
Enzymatic Kinetic Resolution: This method involves using a stereoselective lipase to preferentially react with one enantiomer in a racemic mixture of a glycerol derivative. For example, a racemic mixture of a protected 1,2-diacylglycerol could be subjected to hydrolysis by a lipase that selectively cleaves the ester bond of only the (R)- or (S)-enantiomer, allowing the other to be isolated in high enantiomeric purity. Directed evolution has been successfully used to enhance the enantioselectivity of lipases for such resolutions. ocl-journal.org
Asymmetric Desymmetrization of Glycerol: A more elegant and efficient approach is the desymmetrization of the prochiral glycerol molecule. scielo.brmdpi.com This involves reacting glycerol with a chiral catalyst or auxiliary that distinguishes between the two chemically equivalent (enantiotopic) primary hydroxyl groups at the sn-1 and sn-3 positions. This strategy establishes the desired stereocenter early in the synthesis. For example, glycerol can be reacted with a chiral ketone to form a chiral spiro-ketal, which protects the sn-2 and one of the primary hydroxyl groups. scielo.br The remaining free hydroxyl group can then be esterified with isostearic acid. Subsequent chemical steps can complete the synthesis of a single enantiomer of the target molecule. While specific examples for this compound are not prominently documented, this fundamental strategy is well-established for the synthesis of various optically active glycerol derivatives. scielo.brnih.gov
Mechanistic Investigations of this compound Formation and Transformation
Kinetic and Thermodynamic Studies of Reaction Pathways
The synthesis of diglycerides, such as this compound, typically occurs through the direct esterification of glycerol with a fatty acid. This is a reversible reaction that can be catalyzed by acids, bases, or enzymes. The reaction proceeds in a stepwise manner, forming monoglycerides, diglycerides, and triglycerides. Understanding the kinetics and thermodynamics is crucial for optimizing reaction conditions to maximize the yield of the desired diglyceride.
Kinetic Studies
Kinetic studies of glycerol esterification focus on determining the reaction rate, the order of the reaction, and the activation energy. These parameters are influenced by factors such as temperature, catalyst type and concentration, and the molar ratio of reactants.
For instance, in the uncatalyzed esterification of glycerol with a mixture of fatty acids, the reaction has been shown to be influenced primarily by temperature, followed by the glycerol dosage and reaction time. In one such study, an activation energy of 54.93 kJ/mol was determined for the high-temperature deacidification process. scirp.org
Enzymatic catalysis, often utilizing lipases, offers a milder and more selective route. A kinetic study on the synthesis of glyceryl monostearate using immobilized Candida antarctica lipase B found an activation energy of 10.3 kcal/mol (approximately 43.1 kJ/mol). tandfonline.comtandfonline.com The reaction was found to follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with one substrate and releases a product before binding with the second substrate. tandfonline.comtandfonline.com
The esterification of glycerol with oleic acid, another C18 fatty acid, has also been studied. Using a sulfonated zeolite catalyst, the activation energy for this reaction was reported as 37.855 kJ/mol, following a pseudo-second-order kinetic model. researchgate.net
These values, while not specific to isostearic acid, provide a likely range for the activation energy required for the formation of this compound. The branched structure of isostearic acid may introduce steric hindrance, potentially leading to a slightly higher activation energy compared to its linear counterpart, stearic acid, under similar conditions.
Interactive Data Table: Activation Energies for Glycerol Esterification with Various Fatty Acids
| Fatty Acid | Catalyst | Activation Energy (kJ/mol) | Reaction Order | Citation |
| Mixed Fatty Acids | None (High Temp) | 54.93 | Not specified | scirp.org |
| Stearic Acid | Immobilized Lipase | 43.1 | Ping-Pong Bi-Bi | tandfonline.comtandfonline.com |
| Oleic Acid | Sulfonated Zeolite | 37.855 | Pseudo-second order | researchgate.net |
Thermodynamic Studies
Thermodynamic analysis of esterification reactions determines the feasibility and spontaneity of the process by evaluating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Esterification reactions are typically endothermic (positive ΔH), meaning they require an input of energy, and are driven by the removal of a product (usually water) to shift the equilibrium towards the formation of esters.
A thermodynamic analysis of the production of glycerol monostearate from glycerol and stearic acid revealed a positive enthalpy change (ΔH°) of +45.69 kJ/mol and a positive entropy change (ΔS°) of +1.144 kJ/mol·K. ikm.org.my The resulting Gibbs free energy (ΔG°) was negative (-1.074 kJ/mol), indicating that the reaction is spontaneous and feasible under standard conditions. ikm.org.my The study also showed that increasing the temperature favored the reaction, as evidenced by a higher equilibrium constant (K) at higher temperatures. ikm.org.my
Similarly, kinetic and thermodynamic studies of oil extraction, which involves related lipid chemistry, show positive enthalpy and entropy changes, indicating endothermic and spontaneous processes. The positive entropy value suggests an increase in the disorder of the system, which is expected as the reaction proceeds.
Interactive Data Table: Thermodynamic Parameters for Glycerol Monostearate Synthesis
| Thermodynamic Parameter | Value | Unit | Citation |
| Enthalpy of Reaction (ΔH°) | +45.69 | kJ/mol | ikm.org.my |
| Entropy of Reaction (ΔS°) | +1.144 | kJ/mol·K | ikm.org.my |
| Gibbs Free Energy (ΔG°) | -1.074 | kJ/mol | ikm.org.my |
Theoretical Approaches to Reaction Pathway Modeling
Theoretical and computational methods are increasingly used to model reaction pathways and elucidate reaction mechanisms at a molecular level. These approaches can predict intermediate structures, transition states, and energy profiles, offering insights that are often difficult to obtain through experimental methods alone.
Reaction Mechanism Modeling
For the esterification of glycerol, theoretical models help to understand the step-by-step formation of mono-, di-, and triglycerides. The reaction generally proceeds via the protonation of the fatty acid's carbonyl group by an acid catalyst, followed by a nucleophilic attack from one of the hydroxyl groups of glycerol. The formation of the 1,2-diglyceride isomer involves the reaction at the primary (sn-1) and secondary (sn-2) hydroxyl groups of glycerol.
Computational models can be developed to reflect the properties of the process and can be used for designing and optimizing industrial reactors. rsc.org For example, a mathematical model for the esterification of oleic acid with glycerol catalyzed by calcium glyceroxide was developed that could accurately correlate experimental and calculated concentrations of the fatty acid. rsc.org
Molecular Docking and Quantum Chemistry
In enzyme-catalyzed reactions, molecular docking studies are employed to predict the binding conformations of substrates (glycerol and fatty acid) within the active site of the enzyme. tandfonline.comtandfonline.com This helps to explain the enzyme's regioselectivity—why it might favor reaction at the primary (sn-1 and sn-3) positions over the secondary (sn-2) position of glycerol, or vice-versa. Such studies have suggested that the synthesis of glyceryl monostearate proceeds through the formation of an acyl-enzyme complex. tandfonline.comtandfonline.com
Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, products, and transition states. This allows for the determination of reaction energies and activation barriers, providing a theoretical basis for the observed kinetics and thermodynamics. While specific DFT studies on this compound are not readily found, the principles have been applied to similar systems, such as the esterification of glycerol with acetic acid, confirming that the reaction is thermodynamically favored and exothermic.
The branched nature of isostearic acid would be a key parameter in any theoretical model for the synthesis of this compound. The methyl branching along the fatty acid chain would be expected to influence its orientation within a catalyst's active site and could create steric hindrance that affects the energy barrier of the transition state. Modeling could help quantify these effects and predict the most likely reaction pathway and the relative yields of different isomers.
Advanced Analytical and Spectroscopic Characterization of Glyceryl 1,2 Isodistearate
Advanced Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity assessment of complex lipid mixtures like those containing glyceryl 1,2-isodistearate. These methods exploit subtle differences in the physical and chemical properties of the isomers to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Isomer Resolution
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of diacylglycerols. analyticaltoxicology.com It offers exceptional resolving power, speed, and sensitivity, making it ideal for separating closely related isomers. analyticaltoxicology.com The versatility of HPLC allows for the use of various stationary and mobile phases to tailor the separation based on specific molecular characteristics.
Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating diacylglycerol isomers based on differences in their fatty acyl chain length and degree of unsaturation. researchgate.netoup.com In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. chromatographytoday.comresearchgate.net Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
The separation of diacylglycerol positional isomers, such as 1,2- and 1,3-diacylglycerols, can be achieved using RP-HPLC with an isocratic elution of 100% acetonitrile (B52724) and UV detection at 205 nm. researchgate.net The resolution of these isomers is influenced by the number of double bonds in the fatty acid chains, with resolution improving as the number of double bonds increases. nih.gov For instance, while isomers with fewer double bonds may only be partially resolved, those with a higher degree of unsaturation can be fully separated. nih.gov
Table 1: RP-HPLC Method Parameters for Diacylglycerol Isomer Separation
| Parameter | Condition | Reference |
| Column | C18 | researchgate.netchromatographytoday.com |
| Mobile Phase | 100% Acetonitrile (Isocratic) | researchgate.net |
| Flow Rate | 1.1 mL/min | researchgate.net |
| Detection | UV at 205 nm | researchgate.net |
Silver ion chromatography, often performed as silver ion high-performance liquid chromatography (Ag-HPLC), is a specialized technique highly effective for separating positional and geometrical isomers of glycerides. nih.govpnas.org This method utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of the double bonds in unsaturated fatty acid chains. usda.govnih.gov The strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds, allowing for the separation of isomers that would co-elute in other chromatographic systems. pnas.orgnih.gov
Ag-HPLC can successfully separate 1,2(2,3)- and 1,3-diglyceride isomers. nih.gov The separation of triglyceride and diglyceride positional isomers has been described using a solvent system based on n-hexane, 2-propanol, ethyl acetate, and acetonitrile. nih.govresearchgate.net Interestingly, even saturated glyceride isomers can sometimes be separated by Ag-HPLC, an unusual phenomenon since the separation is typically attributed to interactions with double bonds. usda.gov The temperature of the column can also influence the retention times of unsaturated compounds in Ag-HPLC, with slower elution at higher temperatures in some hexane-based solvent systems. nih.gov
When dealing with chiral molecules like 1,2-diacyl-sn-glycerols, which exist as enantiomers (sn-1,2- and sn-2,3-), chiral HPLC is the method of choice for their separation. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their resolution. analyticaltoxicology.comresearchgate.net
A common approach involves derivatizing the diacylglycerols with a chromophoric group, such as 3,5-dinitrophenylurethane (DNPU), to facilitate detection and enhance chiral recognition. nih.gov The separation is then carried out on a chiral column, for example, one containing R-(+)-1-(1-naphthyl)ethylamine as the stationary phase. nih.gov This allows for the baseline separation of the sn-1,2- and sn-2,3-enantiomers. The elution order typically sees the sn-1,2-enantiomer eluting before the sn-2,3-enantiomer.
Table 2: Chiral HPLC System for Diacylglycerol Enantiomer Separation
| Parameter | Condition | Reference |
| Derivatization Agent | 3,5-dinitrophenylurethane (DNPU) | nih.gov |
| Chiral Stationary Phase | R-(+)-1-(1-naphthyl)ethylamine | nih.gov |
| Mobile Phase | Hexane (B92381)/Ethylene dichloride/Ethanol | |
| Detection | UV |
Silver Ion Chromatography for Positional and Geometrical Isomer Differentiation
Gas Chromatography (GC) for Volatile Glyceride Derivative Analysis
Gas chromatography (GC) is a highly sensitive technique used for the analysis of volatile compounds. researchgate.net Since mono- and diacylglycerols are not sufficiently volatile for direct GC analysis, they must first be converted into more volatile derivatives. nih.govthermofisher.com
A common derivatization method involves converting the glycerides to their trimethylsilyl (B98337) (TMS) ether derivatives. nih.govoup.com Another approach is to derivatize them into their propyl esters using propionic anhydride (B1165640) in the presence of pyridine. nih.gov The resulting volatile derivatives can then be separated and identified by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification. researchgate.netnih.gov This method allows for the quantification of mono- and diglycerides in a sample. oup.com The GC analysis of these derivatives can typically be completed in about 30 minutes. nih.gov
Supercritical Fluid Chromatography (SFC) for Complex Glyceride Mixtures
Supercritical fluid chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography, making it particularly suitable for the analysis of complex lipid mixtures. chromatographytoday.commdpi.com SFC often uses supercritical carbon dioxide as the mobile phase, sometimes modified with a small amount of an organic solvent. mdpi.comresearchgate.net This technique is advantageous as it can analyze fatty acids without the need for derivatization. researchgate.net
SFC has been successfully employed to separate complex glyceride mixtures, including di- and triglycerides, from various sources. chromatographytoday.comresearchgate.net It can resolve hundreds of components in a short analysis time. chromatographytoday.com The coupling of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and specific detection method, enhancing the identification of individual glyceride species. chromatographytoday.comchromatographytoday.com SFC has shown advantages over other chromatographic techniques, particularly in avoiding the co-elution of isomers. mdpi.com
High-Resolution Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons within the molecule, confirming the core structure and the specific connectivity of the isostearate chains to the glycerol (B35011) moiety.
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, is fundamental for the initial verification of the this compound structure. The ¹H NMR spectrum reveals distinct signals for the protons on the glycerol backbone and the isostearate chains. mdpi.com The chemical shifts and multiplicities of the glyceryl protons are particularly diagnostic for determining the substitution pattern. In a 1,2-disubstituted glycerol, the proton on the central carbon (sn-2) typically appears at a downfield chemical shift (around 5.2 ppm) compared to the protons on the terminal carbons (sn-1 and sn-3), which resonate in the range of 4.0-4.5 ppm. mdpi.comacs.org
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various carbons of the isostearate chains. mdpi.comresearchgate.net The chemical shifts of the glycerol carbons are sensitive to the positions of the acyl chains, allowing for differentiation between 1,2- and 1,3-isomers. researchgate.netuoc.gr
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Glyceryl 1,2-diacylgycerols
| Nucleus | Assignment | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Glycerol CH (sn-2) | ~5.2 |
| Glycerol CH₂ (sn-1) | ~4.0-4.5 | |
| Glycerol CH₂ (sn-3) | ~3.7 | |
| ¹³C | Carbonyl (C=O) | ~172-178 |
| Glycerol CH (sn-2) | ~60-72 | |
| Glycerol CH₂ (sn-1, sn-3) | ~60-72 |
Note: The exact chemical shifts can vary depending on the solvent and the specific fatty acid composition.
Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity and spatial relationships between atoms in this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the protons on the glycerol backbone, confirming their connectivity. acs.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is instrumental in assigning the carbon signals of the glycerol and isostearate moieties based on their known proton chemical shifts. researchgate.netuoc.gr
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons separated by two or three bonds. This is particularly valuable for confirming the 1,2-substitution pattern by showing correlations between the protons on the glycerol backbone and the carbonyl carbons of the isostearate chains. researchgate.netuoc.gr For instance, the proton at the sn-2 position of the glycerol will show a correlation to the carbonyl carbons of both isostearate chains.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the three-dimensional structure and conformation of the molecule, including the spatial arrangement of the acyl chains relative to the glycerol backbone.
Table 2: Key 2D NMR Correlations for Confirming this compound Structure
| 2D NMR Experiment | Observed Correlation | Structural Information Gained |
|---|---|---|
| COSY | Glycerol H(sn-1) ↔ H(sn-2) and H(sn-2) ↔ H(sn-3) | Confirms the connectivity of the glycerol backbone protons. |
| HSQC | Glycerol H(sn-1,2,3) ↔ Glycerol C(sn-1,2,3) | Assigns the carbon signals of the glycerol backbone. |
| HMBC | Glycerol H(sn-1, sn-2) ↔ Isostearate C=O | Confirms the ester linkages at the sn-1 and sn-2 positions. |
One-Dimensional NMR (1H, 13C) for Core Structural Confirmation
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the molecular weight determination and structural elucidation of lipids like this compound.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a wealth of structural information. nih.govnih.gov For diacylglycerols, the fragmentation pathways can be diagnostic for the positions of the acyl chains.
When analyzing ammoniated adducts ([M+NH₄]⁺) of diacylglycerols, a characteristic fragmentation involves the neutral loss of a fatty acid plus ammonia. nih.gov The relative abundance of the fragment ions resulting from the loss of each fatty acid can help to distinguish between 1,2- and 1,3-isomers. In some cases, the loss of the fatty acid from the sn-2 position is less favorable than from the sn-1 or sn-3 positions. aocs.org The analysis of lithiated adducts ([M+Li]⁺) can also provide distinct fragmentation patterns useful for isomer differentiation. nih.govaocs.org
Table 3: Characteristic Fragment Ions in MS/MS of Diacylglycerols
| Precursor Ion | Fragmentation Pathway | Resulting Product Ion | Structural Significance |
|---|---|---|---|
| [M+NH₄]⁺ | Neutral loss of RCOOH + NH₃ | [M+NH₄ - (RCOOH + NH₃)]⁺ | Identifies the fatty acyl chains present. |
| [M+Li]⁺ | Neutral loss of RCOOH | [M+Li - RCOOH]⁺ | Identifies the fatty acyl chains and can indicate positional information based on relative intensities. |
RCOOH represents the isostearic acid molecule.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the exact mass of this compound. From this exact mass, the elemental composition (i.e., the precise number of carbon, hydrogen, and oxygen atoms) can be calculated, which serves to confirm the molecular formula of the compound. This is a critical step in verifying the identity of the molecule and distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 4: Theoretical vs. Experimental Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₁H₈₀O₅ |
| Theoretical Monoisotopic Mass | 668.5955 g/mol |
| Typical Experimental HRMS Result | 668.595x g/mol (with x representing a small deviation) |
| Mass Accuracy | Typically < 5 ppm |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and structural characterization of lipid isomers that are often indistinguishable by mass spectrometry alone. nih.gov IMS separates gas-phase ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. nih.govresearchgate.net This separation, which is dependent on the ion's rotationally averaged collision cross-section (CCS), provides an additional dimension of analysis complementary to the mass-to-charge ratio (m/z) measured by MS. nih.gov
For diglycerides (DGs) like this compound, isomerism can be complex. It includes regioisomers, such as the 1,2- and 1,3-diglycerides, where the fatty acyl chains are attached to different positions on the glycerol backbone. wichita.edu Furthermore, isomers can arise from variations in the fatty acid chains themselves, such as branching (iso- vs. n-forms).
| Isomer Type | Description | Differentiable by IMS-MS | Rationale |
| Regioisomers | Different attachment positions on the glycerol backbone (e.g., 1,2- vs. 1,3-). wichita.edu | Yes | Different molecular shapes lead to distinct Collision Cross-Sections (CCS). nih.govresearchgate.net |
| Acyl Chain Isomers | Variations in the fatty acid structure (e.g., branched vs. linear chain). | Yes | Branching affects the overall conformation and size of the ion, altering its mobility. nih.gov |
| Enantiomers | Mirror-image stereoisomers (e.g., sn-1,2- vs. sn-2,3-diacylglycerol). | Challenging | Cannot be readily separated by standard IMS-MS as they have identical CCS values. nih.gov |
Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for probing the molecular structure of lipids. They provide information on functional groups, acyl chain conformation, and intermolecular interactions such as hydrogen bonding.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. s-a-s.org The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups and bond vibrations. uomustansiriyah.edu.iq For this compound, key functional groups include the ester carbonyl (C=O), C-O bonds, alkyl chains (CH₂, CH₃), and the free hydroxyl (-OH) group.
The IR spectrum of a diglyceride exhibits characteristic absorption bands. The ester carbonyl group gives rise to a strong stretching vibration (ν(C=O)) typically found around 1735-1740 cm⁻¹. researchgate.net The stretching and bending vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃-) groups in the isostearate chains appear in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. researchgate.netresearchgate.net
Crucially, the presence of the free hydroxyl group on the glycerol backbone allows for the formation of hydrogen bonds. dss.go.th Hydrogen bonding significantly influences the frequency and shape of the O-H stretching band. optica.orgacs.org A free, non-hydrogen-bonded -OH group shows a sharp absorption band around 3600 cm⁻¹, while intermolecular hydrogen bonding causes this band to broaden and shift to lower wavenumbers (typically 3200-3500 cm⁻¹). dss.go.thresearchgate.net Studying these patterns, particularly with variable-temperature IR spectroscopy, can reveal information about the solid-state packing and phase behavior of the molecule. optica.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3200-3600 | O-H Stretching | Hydroxyl (-OH) | Position and width indicate the extent and nature of hydrogen bonding. dss.go.thresearchgate.net |
| ~2850-2960 | C-H Stretching | Alkyl (CH₂, CH₃) | Indicates presence of fatty acid chains. researchgate.net |
| ~1735-1740 | C=O Stretching | Ester Carbonyl | Confirms the ester linkages. researchgate.net |
| ~1465 | CH₂ Bending (Scissoring) | Methylene (-CH₂-) | Characteristic of alkyl chains. mdpi.com |
| ~1160-1170 | C-O Stretching | Ester (C-O-C) | Relates to the ester and glycerol backbone structure. |
| ~720 | CH₂ Rocking | Methylene (-CH₂-) | Can indicate specific crystal packing arrangements in the solid state. mdpi.com |
Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to IR spectroscopy. rsc.org While IR absorption requires a change in the dipole moment of a molecule during a vibration, Raman scattering requires a change in its polarizability. stle.org This selection rule difference means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For lipids like this compound, Raman spectroscopy is particularly sensitive to the vibrations of the carbon backbone and symmetric C-H vibrations. researchgate.netnaro.go.jp The C-C stretching region (1000-1200 cm⁻¹) provides information about the conformational order (trans/gauche content) of the isostearate acyl chains. nih.gov The C=O stretching mode of the ester group is also visible, typically around 1730-1745 cm⁻¹. nih.gov The CH₂ twisting and wagging modes and the intense C-H stretching region (~2800-3000 cm⁻¹) are also prominent features that can be used to study chain packing and lipid phase transitions. rsc.orgstle.org
Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes low-frequency vibrations in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). nii.ac.jpacs.org These low-energy excitations correspond to collective vibrational modes of the molecule, such as intermolecular hydrogen-bond vibrations, torsional modes of molecular backbones, and lattice vibrations in the crystalline state. nii.ac.jpnih.gov
Raman Spectroscopy for Complementary Vibrational Information
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. carleton.edu
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed structural information, including the absolute configuration of stereocenters, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing). uhu-ciqso.esspringernature.com To perform this analysis, a suitable single crystal of the compound must be grown. uhu-ciqso.es
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the unit cell, from which the positions of the individual atoms can be determined. carleton.edu For a chiral molecule like this compound, SC-XRD can unambiguously determine the stereochemistry at the C2 position of the glycerol backbone.
The analysis reveals how molecules pack together in the solid state, detailing the intermolecular interactions, such as hydrogen bonds involving the free hydroxyl group and van der Waals forces between the isostearate chains, that stabilize the crystal structure. This information is fundamental to understanding the material's physical properties, such as its melting point and polymorphism. While specific crystallographic data for this compound is not widely published, studies on analogous di- and triglycerides demonstrate the power of this technique to reveal folded or tuning-fork conformations and detailed packing motifs. nih.govacs.orgnih.gov
| Parameter | Information Provided | Relevance to this compound |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the fundamental packing parameters of the solid state. carleton.edu |
| Space Group | The symmetry elements present in the crystal structure. | Describes the symmetry relationships between molecules in the unit cell. nih.gov |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Allows for the calculation of exact bond lengths and bond angles. carleton.edu |
| Absolute Configuration | The absolute 3D arrangement of atoms at chiral centers. | Unambiguously determines the stereochemistry at the C2 position of the glycerol. springernature.com |
| Intermolecular Contacts | Distances and angles of non-covalent interactions (e.g., hydrogen bonds). | Reveals how the molecules are held together, explaining physical properties. |
Theoretical and Computational Chemistry of Glyceryl 1,2 Isodistearate
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are indispensable for understanding the three-dimensional structure and dynamic behavior of complex lipids like Glyceryl 1,2-isodistearate. These methods provide insights into the molecule's shape, flexibility, and how it interacts with its environment.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and stability of molecules from first principles, without the need for empirical parameters. ontosight.aicir-safety.org For a molecule like this compound, these calculations can determine optimized geometries, relative energies of different conformers, and electronic properties.
Illustrative DFT-Calculated Properties for Glyceryl Esters
| Property | Description | Expected Trend for this compound |
|---|---|---|
| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Calculable to high precision, serving as a basis for comparing the stability of different isomers and conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the polar glycerol (B35011) backbone and ester groups. The specific value will depend on the dominant conformation. |
| Conformational Energies | The relative energies of different rotational isomers (rotamers) around the C-C bonds of the glycerol backbone and fatty acid chains. | The branched nature of the isodistearate chain will create unique, low-energy conformations not seen in linear glycerides. |
Molecular Dynamics (MD) simulations are a cornerstone for studying the conformational landscapes and flexibility of large, flexible molecules like this compound. plos.org By simulating the atomic motions over time, MD can map the accessible conformations and the transitions between them.
For glycerides, MD simulations reveal a high degree of flexibility in the glycerol backbone and the acyl chains. researchgate.netresearchgate.net The branched methyl group in the isodistearate chains of this compound introduces steric hindrance that restricts certain conformations available to linear chains. This branching increases the effective volume of the chain, which in turn influences how the molecules pack in a condensed phase. Studies on membranes containing branched-chain fatty acids have shown that these lipids increase the fluidity of the bilayer, a direct consequence of the disordered packing introduced by the branched structure. nih.gov Therefore, MD simulations of this compound would likely show a more complex and rugged conformational energy landscape compared to its linear counterpart, Glyceryl 1,2-distearate.
These simulations are crucial for understanding the physical properties of formulations containing this compound, as the molecular conformation directly impacts macroscopic properties like viscosity and texture. nih.govarabjchem.org
The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ntu.edu.sg Several well-established force fields, such as CHARMM and GROMOS, have been specifically parameterized for lipids and triglycerides. acs.orgnih.gov
The development of a robust force field involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) against experimental data and high-level quantum mechanical calculations. For this compound, the key challenge is the accurate representation of the branched alkyl chain. The CHARMM36 force field, for instance, includes parameters for branched lipids, which would be essential for accurately simulating this molecule. umd.edu Validation of the force field would involve comparing simulated properties, such as density, order parameters, and diffusion coefficients, against available experimental data for branched-chain lipids. acs.org
Key Components of a Glyceride Force Field
| Interaction Term | Description | Relevance to this compound |
|---|---|---|
| Bond Stretching | Energy associated with stretching or compressing covalent bonds from their equilibrium length. | Defines the basic covalent geometry. |
| Angle Bending | Energy required to bend the angle between three bonded atoms. | Maintains the tetrahedral and trigonal planar geometries within the molecule. |
| Torsional (Dihedral) Angles | Energy associated with rotation around a covalent bond. | Critically important for defining the conformational landscape of the flexible glycerol backbone and isodistearate chains. |
| Non-bonded (van der Waals & Lennard-Jones) | Describes short-range repulsive and long-range attractive forces between atoms. | Governs intermolecular packing and intramolecular steric effects, especially important for the branched methyl group. |
| Non-bonded (Electrostatic) | Describes the Coulombic interactions between partial atomic charges. | Crucial for modeling the interactions of the polar ester and hydroxyl groups. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Quantum Chemical Investigations of Reactivity and Interaction Mechanisms
Quantum chemical methods provide profound insights into the chemical reactivity of molecules by analyzing their electronic structure. acs.orgcdnsciencepub.com These investigations can predict reaction pathways, characterize transition states, and quantify reactivity through various descriptors.
The formation of this compound involves esterification reactions, and it can potentially undergo isomerization to the 1,3-isomer. researchgate.net Quantum chemical calculations, particularly DFT, can be used to model these reaction pathways and characterize the high-energy transition state structures. chemrxiv.orgresearchgate.net
For an acid-catalyzed esterification, the mechanism typically involves protonation of the carboxylic acid, nucleophilic attack by the glycerol hydroxyl group, and subsequent elimination of water. researchgate.net DFT calculations can determine the activation energy for each step of this process. The steric bulk of the branched isostearic acid compared to a linear fatty acid could influence the activation barrier, potentially making the reaction kinetically different. researchgate.net Similarly, the acyl migration that leads to isomerization from the 1,2- to the 1,3-diester proceeds through a specific transition state, the structure and energy of which can be precisely calculated.
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cir-safety.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. plos.org
For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and ester groups, while the LUMO is likely centered on the carbonyl carbons of the ester groups. researchgate.netnih.gov The branched alkyl chain of the isodistearate moiety would have a minor inductive effect on these orbitals compared to a straight chain. DFT studies on various fatty acid esters have shown that the HOMO-LUMO gap is influenced by chain length and saturation. researchgate.net
The molecular electrostatic potential (MEP) map is another crucial descriptor, which visualizes the charge distribution across the molecule. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the hydroxyl group, indicating sites for nucleophilic attack.
Illustrative Frontier Orbital Data for Fatty Acid Esters
| Fatty Acid Ester | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Ethyl Palmitate (C16:0) | -10.11 | 1.54 | 11.65 | researchgate.net |
| Ethyl Stearate (C18:0) | -10.09 | 1.53 | 11.62 | researchgate.net |
| Ethyl Oleate (C18:1) | -9.45 | 1.17 | 10.62 | researchgate.net |
Note: Data is for ethyl esters, but trends are informative for glyceryl esters. The presence of the branched chain in isodistearate is expected to cause only minor deviations from the values for stearate.
Transition State Characterization for Esterification and Isomerization Reactions
In Silico Prediction and Design of Synthetic Pathways
The synthesis of structurally defined glycerides such as this compound presents significant challenges due to the potential for acyl migration and the need for precise control over the esterification of the primary and secondary hydroxyl groups of the glycerol backbone. Computational chemistry and in silico modeling have emerged as powerful tools to predict and design efficient and selective synthetic routes, mitigating the need for extensive empirical experimentation. These approaches allow for the theoretical evaluation of reaction pathways, catalyst performance, and reaction conditions before their implementation in the laboratory.
Retrosynthetic Analysis Algorithms Applied to Complex Glyceride Targets
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. scitepress.orgias.ac.in When applied to complex glycerides like this compound, computational retrosynthetic analysis (RTSA) algorithms can navigate the intricate web of possible synthetic disconnections. scitepress.orgnumberanalytics.com
These algorithms operate by recursively breaking down the target structure into simpler precursors, known as synthons, based on a vast database of known chemical reactions and transformation rules. d-nb.info For this compound, the primary disconnections would be the two ester linkages, leading back to a glycerol synthon and two isostearic acid synthons. The key challenge lies in achieving the desired 1,2-regiochemistry.
RTSA algorithms can propose various synthetic strategies by considering different protecting group tactics for the glycerol backbone to ensure selective acylation. The algorithm would evaluate pathways involving the protection of the C3 hydroxyl group of glycerol, allowing for the sequential or simultaneous esterification of the C1 and C2 positions.
Modern RTSA implementations often incorporate machine learning and Bayesian inference models. arxiv.org These models can predict the likelihood of a reaction's success and identify potential side reactions, such as acyl migration from the C2 to the C3 position, which is a common issue in glyceride synthesis. By analyzing the electronic and steric properties of the intermediates, these algorithms can rank different synthetic routes based on their predicted yield and purity of the desired 1,2-isomer.
A typical output from an RTSA algorithm for this compound might include several potential synthetic pathways, each with a calculated feasibility score. This allows chemists to prioritize the most promising routes for experimental validation.
Table 1: Hypothetical Retrosynthetic Pathways for this compound Proposed by an RTSA Algorithm
| Pathway ID | Key Disconnection | Proposed Precursors | Protecting Group Strategy | Predicted Feasibility Score |
| RTSA-G12ID-01 | C1 & C2 Ester Bonds | 3-O-Benzylglycerol, Isostearic Acid | Benzyl ether on C3 | 0.85 |
| RTSA-G12ID-02 | C1 & C2 Ester Bonds | 1,3-Benzylideneglycerol, Isostearic Acid | Acetal on C1 & C3 | 0.78 |
| RTSA-G12ID-03 | C2 Ester Bond | Glyceryl 1-isostearate | None (Direct selective acylation) | 0.65 |
| RTSA-G12ID-04 | C1 Ester Bond | Glyceryl 2-isostearate | None (Direct selective acylation) | 0.55 |
Computational Screening of Catalysts for Regio- and Stereoselectivity
The selective synthesis of this compound is critically dependent on the catalyst employed. Computational screening provides a high-throughput method to evaluate a large number of potential catalysts without the need for extensive experimental work. rsc.orgrsc.org This is particularly valuable for the esterification of glycerol, where achieving high regio- and stereoselectivity is a significant hurdle. pnas.orgpnas.org
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. rsc.org In the context of this compound synthesis, DFT calculations can be used to model the reaction mechanism of esterification on different catalyst surfaces or with various homogeneous catalysts. These calculations can elucidate the transition state energies for the acylation of the different hydroxyl groups of glycerol, providing a quantitative measure of the catalyst's selectivity. For instance, a catalyst that preferentially lowers the activation energy for the esterification of the C1 and C2 hydroxyls over the C3 hydroxyl would be a prime candidate for synthesizing the target molecule.
The screening process typically involves creating a virtual library of catalysts, which can include solid acid catalysts (e.g., zeolites, functionalized silicas, sulfated zirconia) and enzymes (e.g., lipases). researchgate.netresearchgate.net The interaction of the reactants with the catalyst's active sites is modeled, and key performance indicators such as binding energies and activation barriers are calculated.
Table 2: Example of a Computational Screening Table for Catalysts in the Synthesis of this compound
| Catalyst Candidate | Catalyst Type | Calculated Activation Energy for C1-Esterification (kJ/mol) | Calculated Activation Energy for C2-Esterification (kJ/mol) | Calculated Activation Energy for C3-Esterification (kJ/mol) | Predicted Selectivity for 1,2-Isomer |
| Sulfated Zirconia | Solid Acid | 85 | 90 | 110 | High |
| Amberlyst-15 | Ion-Exchange Resin | 95 | 100 | 105 | Moderate |
| Candida antarctica Lipase (B570770) B | Enzyme | 70 | 75 | 120 | Very High |
| p-Toluenesulfonic acid | Homogeneous Acid | 105 | 110 | 112 | Low |
Through such computational screening, catalysts that are predicted to exhibit high activity and, more importantly, high selectivity towards the formation of the 1,2-diglyceride can be identified for further experimental investigation. This rational design approach significantly accelerates the discovery and optimization of catalysts for the synthesis of complex molecules like this compound.
Glyceryl 1,2 Isodistearate As a Model System and Intermediate in Advanced Chemical Research
Role as a Synthetic Intermediate for Structurally Complex Molecules
The specific arrangement of the isostearoyl groups on the glycerol (B35011) backbone makes glyceryl 1,2-isodistearate a valuable starting point for the synthesis of more intricate molecules. Its defined stereochemistry and reactive hydroxyl group provide a scaffold for building complex lipids and polymers.
Precursor in Stereoselective Synthesis of Advanced Lipids and Glycerol Derivatives
The synthesis of structurally defined lipids is crucial for understanding their biological functions. This compound can be a key precursor in the stereoselective synthesis of advanced lipids and other glycerol derivatives. The presence of a free secondary hydroxyl group at the sn-2 position allows for regioselective reactions, enabling the introduction of other functional groups with a high degree of control.
For instance, the synthesis of specialized pro-resolving mediators (SPMs), which are lipid mediators derived from omega-3 fatty acids, often involves multi-step stereoselective reactions. nih.gov While not directly starting from this compound, the principles of stereocontrolled synthesis of complex lipids are demonstrated in these processes. nih.gov The synthesis of ether lipids, another class of biologically important molecules, also relies on the stereoselective manipulation of glycerol-based precursors. beilstein-journals.org Methodologies developed for the synthesis of these complex lipids can be conceptually applied to derivatives of this compound to create novel lipid structures with tailored properties. The synthesis of various sphingoid bases, which are fundamental components of sphingolipids, further highlights the importance of stereoselective synthetic strategies in lipid chemistry. nih.gov
The regioselective oxidation of glyceryl alkyl ethers, which are structurally related to this compound, has been achieved using engineered glycerol dehydrogenases. nih.gov This demonstrates the potential for enzymatic and chemoenzymatic approaches to modify the glycerol backbone of such compounds, leading to the formation of valuable chiral building blocks. nih.gov
Building Block for Defined Oligomeric and Polymeric Systems (Focus on synthesis, not material properties)
The bifunctional nature of this compound, with its two fatty acid chains and a reactive hydroxyl group, makes it a suitable building block for the synthesis of defined oligomeric and polymeric systems. The isostearate chains can influence the solubility and aggregation behavior of the resulting macromolecules.
The synthesis of linear polyglycerols, for example, is an area of growing interest, and while often achieved through direct etherification of glycerol, the use of protected glycerol derivatives offers a more controlled approach. mdpi.com this compound could, in principle, be functionalized at its hydroxyl group with a polymerizable moiety, allowing its incorporation into a polymer backbone. The synthesis of block copolymers using techniques like RAFT polymerization has been demonstrated with methacrylate (B99206) monomers derived from dendritic polyglycerol and cholesterol, showcasing how complex lipid-like structures can be integrated into well-defined polymeric architectures. mdpi.com
Furthermore, the synthesis of oligomers based on the reaction of epichlorohydrin (B41342) with various nucleophiles has been studied, indicating a general strategy for creating oligomeric structures from glycerol-derived precursors. researchcommons.org The synthesis of conjugated oligomers and their subsequent polymerization is another relevant area where functionalized diacylglycerols could potentially be employed. rsc.org
Utilization in Fundamental Mechanistic Chemical Studies
The specific isomeric structure of this compound makes it an excellent model compound for investigating the mechanisms of several fundamental chemical reactions involving glycerides.
Probing Stereochemical Influence in Esterification and Transesterification Reactions
Esterification and transesterification are fundamental reactions in lipid chemistry. chemguide.co.ukekb.eg The stereochemistry of the reactants can significantly influence the course and outcome of these reactions. sparkl.menumberanalytics.com this compound, with its defined stereochemistry, can be used to probe how the spatial arrangement of the acyl groups affects the reactivity of the remaining hydroxyl group in esterification reactions.
In transesterification reactions, which involve the exchange of acyl groups, the use of a specific isomer like this compound allows for a detailed study of the reaction mechanism. cmu.ac.thrsc.org For example, by tracking the migration of the isostearoyl groups, researchers can gain insights into the formation of reaction intermediates and the regioselectivity of the catalyst used. researchgate.net The factors influencing these reactions, such as temperature, catalyst type, and solvent, can be systematically investigated using this model compound. ekb.eg
| Factor | Influence on Reaction | Relevant Research Findings |
|---|---|---|
| Temperature | Increases reaction rate, but can also promote reverse reaction (hydrolysis). sparkl.me | Higher temperatures generally accelerate transesterification. ekb.eg |
| Catalyst | Acid or base catalysts are typically used to increase the reaction rate. chemguide.co.ukresearchgate.net | The choice of catalyst can influence reaction selectivity. researchgate.net |
| Reactant Structure | Steric hindrance from bulky groups can slow down the reaction. sparkl.me | The position of acyl groups on the glycerol backbone affects reactivity. |
| Solvent | The polarity of the solvent can influence reaction rates and equilibria. nih.gov | Co-solvents can be used to improve miscibility in transesterification. cmu.ac.th |
Model Compound for Glyceride Isomerization Pathways
Acyl migration, the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone, is a common phenomenon in partial glycerides. researchgate.net this compound is an ideal model compound to study the isomerization to its more stable 1,3-isomer. conicet.gov.armdpi.com
The isomerization from a 1,2-diacylglycerol to a 1,3-diacylglycerol is a spontaneous process that can be influenced by factors such as temperature, water activity, and the presence of catalysts. researchgate.net Studies on acyl migration have shown that it can occur during lipase-catalyzed reactions, affecting the final product distribution. jst.go.jp The mechanism is believed to proceed through a six-membered ring transition state. mdpi.com By using this compound, researchers can quantify the rate of isomerization under various conditions and elucidate the factors that govern this process. This understanding is critical in processes where maintaining a specific isomeric form of a glyceride is important.
| Factor | Effect on Isomerization (1,2-DAG to 1,3-DAG) | Source |
|---|---|---|
| Temperature | Increased temperature generally promotes the rate of acyl migration. researchgate.net | researchgate.net |
| Water Activity | Decreasing water activity can increase the rate of acyl migration. researchgate.net | researchgate.net |
| Enzyme Load (in enzymatic reactions) | Can have a positive influence on the formation of the 1,3-isomer due to acyl migration. jst.go.jp | jst.go.jp |
| Reaction Time (in enzymatic reactions) | Longer reaction times may lead to further reactions of the 1,3-isomer. conicet.gov.ar | conicet.gov.ar |
Investigations into Enzyme Specificity and Active Site Interactions in Vitro
Enzymes, particularly lipases, are widely used in lipid modification due to their high specificity. nih.govthescipub.com this compound can be employed as a substrate in in vitro studies to investigate the specificity of lipases and to probe the interactions within their active sites. mdpi.com
The preference of an enzyme for a particular substrate is a key aspect of its function. nih.gov By comparing the rate of hydrolysis or synthesis using this compound versus other diacylglycerol isomers, the regioselectivity and stereoselectivity of a lipase (B570770) can be determined. For example, some lipases are 1,3-specific, meaning they preferentially hydrolyze acyl groups at the sn-1 and sn-3 positions of a triglyceride, leaving the sn-2 position intact. jst.go.jp The use of this compound would allow for a clear assessment of a lipase's activity towards the sn-1 and sn-2 positions.
Furthermore, computational docking studies can be used to model the binding of this compound within the active site of an enzyme. nih.gov This can provide insights into the specific amino acid residues that are important for substrate recognition and catalysis. nih.gov Such studies, in conjunction with experimental kinetic data, contribute to a deeper understanding of enzyme mechanisms and can guide efforts in protein engineering to create enzymes with novel specificities. nih.gov
Contribution to Analytical Methodological Advancements in Glyceride Chemistry
The analysis of glycerides, particularly complex mixtures of isomers, presents significant challenges to analytical chemists. The subtle differences in the chemical structure of isomers, such as the position of fatty acids on the glycerol backbone or variations in the fatty acid chains themselves, demand highly sophisticated and sensitive analytical techniques. In this context, this compound serves as an exemplary model system. As a diglyceride based on isostearic acid—a complex mixture of branched-chain C18 fatty acids—it embodies the analytical hurdles associated with resolving intricate isomeric mixtures. The pursuit of its detailed characterization has spurred advancements in analytical methodologies, particularly in the realms of chromatography and spectroscopy.
Development and Validation of New Separation Protocols for Isomeric Mixtures
The separation of glyceride isomers is a critical step in the accurate analysis of fats, oils, and formulated products. Positional isomers, such as 1,2- and 1,3-diglycerides, often exhibit very similar physicochemical properties, making their separation difficult with traditional methods. The complexity is further magnified in compounds like this compound, which contains branched fatty acid chains. This complexity has been a driving force for the innovation and refinement of high-resolution separation techniques.
Researchers have developed various chromatographic methods to tackle the challenge of separating glyceride isomers. Early work utilized thin-layer chromatography (TLC) for the separation of cis- and trans-isomers of 1,2-benzylidene glyceryl esters. nih.gov More advanced techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), have proven effective for separating positional isomers of diacylglycerols (DAGs) from vegetable oils. nih.gov An established RP-HPLC method uses an isocratic elution with 100% acetonitrile (B52724) and UV detection, successfully separating 1,2(2,3)- and 1,3-positional isomers of various DAG molecular species. nih.gov The development of such methods requires rigorous validation, including establishing linearity, limits of detection and quantification, precision, and accuracy. nih.gov
Supercritical fluid chromatography (SFC) has also emerged as a powerful tool for separating triacylglycerol (TAG) isomers, including positional isomers and enantiomers, which are challenging to resolve by mass spectrometry alone due to their identical molecular weights. shimadzu.com The combination of SFC with chiral columns, such as the CHIRALPAK series, facilitates the method scouting and optimization for complex chiral separations. shimadzu.com Furthermore, flash chromatography has been employed for the preparative separation of compounds like 1,3-diferuloyl-sn-glycerol and 1-feruloyl-sn-glycerol, showcasing its utility in isolating specific glyceride isomers from complex reaction mixtures. mdpi.com The development of these protocols is often guided by a systematic approach, considering method requirements, literature review, and optimization of various parameters to ensure the method is fit for its intended purpose. ijrpb.comlcms.cz
The table below summarizes various chromatographic techniques that have been developed and validated for the separation of isomeric glyceride mixtures.
| Chromatographic Technique | Analyte Type | Key Separation Principle | Application Example | Citation |
| Reversed-Phase HPLC (RP-HPLC) | Positional isomers of diacylglycerols (DAGs) | Differential partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | Separation of 1,2(2,3)- and 1,3-DAG isomers from vegetable oils using an acetonitrile mobile phase. | nih.gov |
| Supercritical Fluid Chromatography (SFC) | Positional isomers and enantiomers of triacylglycerols (TAGs) | Utilizes a supercritical fluid as the mobile phase, offering high efficiency and speed. Often coupled with chiral columns. | Optimized separation of TAG isomers using a Nexera UC Chiral Screening system. | shimadzu.com |
| Thin-Layer Chromatography (TLC) | Geometric isomers of glyceryl esters | Separation on a thin layer of adsorbent material based on differential adsorption and polarity. | Separation of cis- and trans-isomers of 1,2-benzylidene glyceryl esters. | nih.gov |
| Flash Chromatography | Positional isomers of functionalized glycerols | A rapid form of preparative column chromatography using pressure to drive the solvent through the column. | Purification and isolation of 1,3-diferuloyl-sn-glycerol and 1-feruloyl-sn-glycerol. | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Glycerol oxidation products | Ion exchange chromatography with refractive index detection for separating polar analytes. | Identification and quantification of seven different products from glycerol oxidation. | scielo.br |
Establishment of Reference Standards for Advanced Spectroscopic and Chromatographic Methods
Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and quantification of glycerides. mdpi.com Carbon-13 NMR (¹³C-NMR) spectroscopy is a powerful, non-destructive technique for determining the acyl composition and positional distribution of fatty acids on the glycerol backbone in triacylglycerols. ajol.info The chemical shifts of the glycerol carbons, particularly the central (glyc-2) carbon, are highly informative for distinguishing between 1-monoacylglycerols, 2-monoacylglycerols, 1,2-diacylglycerols, 1,3-diacylglycerols, and triacylglycerols. aocs.org Quantitative ¹H-NMR (qHNMR) methods have also been developed and validated for the simultaneous quantification of various components in commercial glyceride excipients, including positional isomers of mono- and diglycerides, triglycerides, free fatty acids, and glycerol. nih.gov The accuracy of these NMR methods is confirmed using mixtures of known concentrations of individual standard compounds. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is another cornerstone technique, especially when coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI)-MS/MS allows for the detailed characterization of individual triacylglycerol molecular species. rsc.org By analyzing the fragmentation patterns of adducted molecules (e.g., [M+NH₄]⁺), it is possible to identify the specific fatty acids present and, in many cases, their position on the glycerol backbone. rsc.org The development of LC-MS/MS methods for quantifying prostaglandin (B15479496) glyceryl esters, for example, relies on stable isotope-dilution using deuterated analogs as internal standards to ensure accuracy and precision. nih.gov
The data obtained from these advanced methods for well-defined glyceride standards are crucial for building spectral libraries and databases. These resources are then used to identify and quantify the components of complex, uncharacterized mixtures, such as commercial this compound. The detailed spectroscopic data serves as a benchmark against which the analytical signals from the unknown mixture can be compared, allowing for a comprehensive characterization that would otherwise be impossible.
The following table outlines key spectroscopic methods and their role in the analysis of glycerides, underscoring the importance of reference standards.
| Spectroscopic Method | Type of Information Provided | Role of Reference Standards | Citation |
| ¹³C-NMR Spectroscopy | Acyl composition, positional distribution of fatty acids (α vs. β position), differentiation of MAG, DAG, and TAG isomers. | To assign chemical shifts to specific carbon environments and validate quantitative analysis methods. | ajol.infoaocs.org |
| ¹H-NMR Spectroscopy (qHNMR) | Simultaneous quantification of positional isomers of mono- and diglycerides, triglycerides, free fatty acids, and glycerol. | To prepare calibration mixtures of known concentrations for method validation (accuracy, precision, robustness). | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Molecular weight, identification of fatty acid constituents, and some positional information from fragmentation patterns. | To establish fragmentation pathways and create spectral libraries for identification of unknown glycerides. | rsc.orgnih.gov |
| Infrared (IR) Spectrometry | Identification of functional groups (e.g., ester, hydroxyl) and structural assignments when combined with other techniques. | To correlate specific absorption bands with known molecular structures and isomers. | acs.orgcapes.gov.br |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Glyceryl 1,2-distearate?
- Methodological Answer : Glyceryl 1,2-distearate can be synthesized via esterification of glycerol with stearic acid under controlled conditions (e.g., solvent evaporation or enzymatic catalysis). Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and positional isomerism (1,2 vs. 1,3 substitution) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve mixed isomers, as seen in formulations containing "Distearoylglycerol mixed isomers" .
- Mass Spectrometry (MS) : For molecular weight validation and structural elucidation .
Q. How can researchers ensure the purity of Glyceryl 1,2-distearate in experimental settings?
- Methodological Answer : Purity verification involves:
- Column Chromatography : To separate isomers and remove unreacted starting materials.
- Differential Scanning Calorimetry (DSC) : To analyze melting behavior, which varies between positional isomers (e.g., 1,2-distearate vs. 1,3-distearate) .
- Thin-Layer Chromatography (TLC) : For rapid qualitative assessment of lipid phases .
Q. What analytical techniques are suitable for quantifying Glyceryl 1,2-distearate in complex mixtures such as pharmaceutical formulations?
- Methodological Answer : Use:
- Reverse-Phase HPLC : With evaporative light scattering detection (ELSD) to quantify glyceryl esters without derivatization, as demonstrated in multi-component glyceride formulations .
- Gas Chromatography (GC) : After saponification and derivatization to fatty acid methyl esters (FAMEs) for fatty acid profiling .
Advanced Research Questions
Q. How can Central Composite Design (CCD) be applied to optimize lipid nanoparticle formulations containing glyceryl esters?
- Methodological Answer : CCD is effective for evaluating critical variables (e.g., drug-to-lipid ratio, surfactant concentration) and their interactions. For example:
- Variables : Drug-to-lipid ratio (A), surfactant (Poloxamer 188) concentration (B), and cosurfactant (glyceryl palmitostearate) concentration (C) .
- Responses : Particle size (Y1) and encapsulation efficiency (Y2).
- Desirability Function : To identify optimal conditions balancing multiple responses .
Q. What methodologies are effective in assessing the allergenic potential of glyceryl ester derivatives in dermatological applications?
- Methodological Answer :
- Repeat Insult Patch Testing (RIPT) : Semi-occlusive patches applied to human volunteers to evaluate sensitization potential, as performed for glyceryl rosinate derivatives .
- Dose-Response Studies : Serial dilutions (e.g., 0.001%–20%) to determine thresholds for allergic reactions, particularly for oxidized derivatives like glyceryl-1-monoabietate .
- Esterification Strategies : Modify rosin-derived esters (e.g., glycerol-esterified tall oil rosin) to reduce allergenicity while retaining functionality .
Q. How can structural modifications (e.g., isomerism, functionalization) influence the physicochemical properties of glyceryl distearate in drug delivery systems?
- Methodological Answer :
- Isomer-Specific Studies : Compare 1,2-distearate with 1,3-distearate using X-ray diffraction to analyze crystal packing differences, which affect melting points and solubility .
- Functionalization : Introduce 1,2-diol groups (as in poly(glyceryl glycerol)) for covalent attachment of targeting ligands or probes, enabling biomaterial applications .
Q. What strategies resolve contradictions in data regarding the stability of glyceryl ester-based formulations under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose formulations to stress conditions (40°C/75% RH) and monitor degradation via HPLC or FTIR .
- Lipid Oxidation Analysis : Use thiobarbituric acid-reactive substances (TBARS) assay to quantify oxidative byproducts in unsaturated derivatives .
- Statistical Contradiction Analysis : Apply multivariate regression to isolate confounding factors (e.g., surfactant type, storage pH) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
